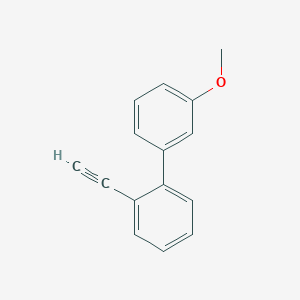

2-Ethynyl-3'-methoxy-1,1'-biphenyl

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H12O |

|---|---|

Molekulargewicht |

208.25 g/mol |

IUPAC-Name |

1-ethynyl-2-(3-methoxyphenyl)benzene |

InChI |

InChI=1S/C15H12O/c1-3-12-7-4-5-10-15(12)13-8-6-9-14(11-13)16-2/h1,4-11H,2H3 |

InChI-Schlüssel |

MFVHMSAGLGABFC-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1)C2=CC=CC=C2C#C |

Herkunft des Produkts |

United States |

Chemical Reactivity and Mechanistic Studies of 2 Ethynyl 3 Methoxy 1,1 Biphenyl

Reactions Involving the Terminal Ethynyl (B1212043) Group

The terminal ethynyl group of 2-ethynyl-3'-methoxy-1,1'-biphenyl is a hub of chemical reactivity, readily participating in a variety of transformations including cycloadditions, additions, cyclizations, and cross-coupling reactions.

Cycloaddition Reactions (e.g., [2+2+2] Cyclotrimerization, Diels-Alder Reactions)

The terminal alkyne functionality of this compound can participate in cycloaddition reactions. In a [2+2+2] cyclotrimerization, three alkyne units can react in the presence of a transition metal catalyst to form a substituted benzene (B151609) ring. While specific studies on the [2+2+2] cyclotrimerization of this compound are not extensively documented, the general mechanism is well-established for terminal alkynes.

The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile. masterorganicchemistry.com In the context of this compound, the ethynyl group can act as a dienophile. The reaction rate is generally enhanced by the presence of electron-withdrawing groups on the dienophile. masterorganicchemistry.com In some cases, the biphenyl (B1667301) system itself can participate as the diene component in intramolecular Diels-Alder reactions, particularly when the structure is strained. nih.gov For instance, a strained cyclic meta-quaterphenylene acetylene (B1199291) has been shown to undergo an intramolecular Diels-Alder reaction involving one of the biphenyl rings. nih.gov

| Cycloaddition Type | Reactant Roles | Potential Products |

| [2+2+2] Cyclotrimerization | This compound acts as one of the three alkyne components. | Highly substituted benzene derivatives. |

| Diels-Alder Reaction | This compound acts as the dienophile. | Substituted cyclohexadiene derivatives. |

| Intramolecular Diels-Alder | The ethynyl group acts as the dienophile and one of the phenyl rings of the biphenyl core acts as the diene. | Polycyclic aromatic compounds. |

Hydration, Hydrohalogenation, and Other Addition Reactions

The terminal alkyne of this compound can undergo various addition reactions.

Hydration: The addition of water across the triple bond, typically catalyzed by a mercury salt in acidic conditions, would be expected to follow Markovnikov's rule. This would initially produce an enol intermediate that would tautomerize to the more stable methyl ketone derivative.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal alkyne would also be expected to follow Markovnikov's rule, with the halogen atom adding to the more substituted carbon of the former triple bond. The reaction proceeds through a vinyl carbocation intermediate.

| Reaction | Reagents | Expected Product |

| Hydration | H₂O, H₂SO₄, HgSO₄ | 1-(3'-methoxy-[1,1'-biphenyl]-2-yl)ethan-1-one |

| Hydrohalogenation | HX (X = Cl, Br, I) | 2-(2-haloethenyl)-3'-methoxy-1,1'-biphenyl |

Electrophile-Induced Cyclization and Ring-Forming Reactions

The this compound system is a suitable substrate for electrophile-induced cyclization reactions. These reactions involve the attack of an electrophile on the alkyne, which then triggers an intramolecular cyclization with one of the aromatic rings. For instance, iodine monochloride (ICl) has been used to induce the intramolecular electrophilic cyclization of 1-[4'-methoxy(1,1'-biphenyl)2-yl]alkynones, leading to spiroconjugated molecules. epa.govnih.gov In this case, the electrophilic iodocyclization occurs selectively at the ipso-position of the biphenyl ring. epa.govnih.gov This type of reaction highlights the ability of the biphenyl system to participate in ring-forming processes initiated at the ethynyl group.

Cross-Coupling Reactivity of the Ethynyl Moiety as a Coupling Partner

The terminal alkyne of this compound is an excellent coupling partner in various transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.orglibretexts.org

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful tool for the formation of carbon-carbon bonds and can be used to synthesize more complex, conjugated systems starting from this compound. The reaction is typically carried out under mild conditions with a base, such as an amine, which also often serves as the solvent. wikipedia.org The reactivity of the halide in the coupling partner generally follows the order I > Br > Cl. rsc.org

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Sonogashira Coupling | Aryl/Vinyl Halide (e.g., R-X) | Pd catalyst, Cu(I) co-catalyst, Base | 1-(2-(Arylethynyl)phenyl)-3-methoxybenzene |

Reactivity of the Biphenyl Core

The biphenyl core of this compound is susceptible to electrophilic aromatic substitution reactions. The regioselectivity of these reactions is influenced by the directing effects of the substituents on both phenyl rings.

Regioselective Electrophilic Aromatic Substitution Reactions

The directing effects of the substituents on the biphenyl core determine the position of electrophilic attack. The methoxy (B1213986) group (-OCH₃) is an activating, ortho-, para-directing group due to its ability to donate electron density through resonance. libretexts.orgyoutube.com The ethynylphenyl group is also generally considered to be ortho-, para-directing.

In the case of this compound, the methoxy group on one ring will direct incoming electrophiles to the positions ortho and para to it. The other ring, substituted with the ethynyl group, will also have its own directing effects. The interplay of these directing effects, along with steric hindrance, will determine the final product distribution. For example, in electrophilic substitutions like nitration or halogenation, a mixture of isomers is expected, with the precise ratio depending on the specific electrophile and reaction conditions. rsc.org It has been noted that in the nitration of substituted biphenyls, the nature of the nitrating species can significantly influence the ortho:para ratio.

| Reaction | Reagents | Potential Products | Directing Influence |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives | The -OCH₃ group directs ortho and para. The ethynylphenyl group also influences regioselectivity. |

| Halogenation | X₂ (e.g., Br₂), Lewis Acid | Halo-substituted derivatives | The -OCH₃ group directs ortho and para. Steric hindrance may favor para substitution. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted derivatives | The -OCH₃ is a strong activating group, directing acylation to the methoxy-bearing ring. |

Hydrogenation and Dehydrogenation Studies on the Biphenyl System

The presence of both an alkyne and a biphenyl system in this compound allows for a range of hydrogenation reactions. The ethynyl group is particularly susceptible to reduction. Catalytic hydrogenation, a process that typically involves the addition of hydrogen gas (H₂) across a triple bond in the presence of a metal catalyst, can be controlled to yield either the corresponding alkene or the fully saturated alkane. masterorganicchemistry.comlibretexts.orgkochi-tech.ac.jpnih.gov

Commonly employed catalysts for this transformation include palladium on carbon (Pd/C), platinum (Pt), and nickel (Ni). masterorganicchemistry.comlibretexts.orgnih.gov The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation. For instance, Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is well-known for selectively reducing alkynes to cis-alkenes.

The biphenyl core can also undergo hydrogenation, although this typically requires more forcing conditions than the reduction of the ethynyl group. The process involves the saturation of one or both of the aromatic rings to form cyclohexyl-phenyl or bicyclohexyl (B1666981) derivatives, respectively. illinois.edu The specific products obtained depend on the catalyst, temperature, and pressure used. For example, palladium catalysts have been shown to be effective for the hydrogenation of biphenyl systems. illinois.edu

Dehydrogenation, the reverse process of hydrogenation, can be employed to introduce unsaturation. In systems with partially hydrogenated rings, catalytic dehydrogenation using catalysts like palladium can re-aromatize the rings to reform the biphenyl structure. academie-sciences.frstereoelectronics.org This process is valuable in synthetic routes where a temporary saturation of the aromatic system is required for other transformations.

The following table summarizes the expected products from the hydrogenation of this compound under different catalytic conditions.

| Starting Material | Catalyst/Reagents | Expected Major Product(s) |

| This compound | H₂, Lindlar's Catalyst | 2-((Z)-vinyl)-3'-methoxy-1,1'-biphenyl |

| This compound | H₂, Pd/C (1 atm) | 2-Ethyl-3'-methoxy-1,1'-biphenyl |

| This compound | H₂, PtO₂ (high pressure) | 2-Ethyl-3'-methoxy-bicyclohexyl |

Reactions Modulating Atropisomerism in Substituted Biphenyls

Atropisomerism arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated. In biphenyls, bulky substituents at the ortho positions can restrict the rotation around the central carbon-carbon single bond, giving rise to stable atropisomers. nih.govnih.govrsc.orgnih.gov The presence of a 2-ethynyl group and the absence of a substituent at the 2'-position in this compound are key factors in determining its potential for atropisomerism.

Computational studies and dynamic NMR spectroscopy are powerful tools to determine the rotational barriers in substituted biphenyls. comporgchem.comresearchgate.netresearchgate.netchem-station.com The free energy of activation for the rotation determines the stability of the atropisomers. A higher barrier indicates more stable atropisomers. For biphenyls with a single ortho-substituent, these barriers can range up to 15.4 kcal/mol. comporgchem.comresearchgate.netresearchgate.net The presence of a second substituent, even if not in an ortho position, can have a buttressing effect, slightly increasing the rotational barrier. researchgate.net

Reactions that modify the size or nature of the ortho substituent can directly impact the atropisomeric stability. For instance, conversion of the ethynyl group to a bulkier group would be expected to increase the rotational barrier and enhance the atropisomeric stability. Conversely, reactions that remove the ortho substituent would eliminate the potential for atropisomerism.

Transformations of the Methoxy Group

The methoxy group on the biphenyl scaffold is a versatile functional group that can undergo several important transformations.

The cleavage of the methyl-oxygen bond of the methoxy group, known as O-demethylation, is a common transformation that yields the corresponding phenol (B47542). This reaction is often carried out using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). researchgate.netmdma.chorgsyn.orgcommonorganicchemistry.comutrgv.edu BBr₃ is a particularly effective reagent for the demethylation of aryl methyl ethers and can often be used at low temperatures. researchgate.netorgsyn.orgcommonorganicchemistry.com The reaction proceeds through the formation of a complex between the Lewis acidic boron and the ethereal oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. researchgate.net

The biological relevance of O-demethylation is significant, as the resulting hydroxylated biphenyls often exhibit different biological activities compared to their methoxylated precursors. libretexts.orgpreprints.org For instance, the presence of a free hydroxyl group can be crucial for binding to biological targets through hydrogen bonding. chem-station.com In the context of drug discovery and metabolism, the O-demethylation of methoxy-substituted biphenyls is a key metabolic pathway that can lead to either activation or deactivation of a bioactive compound. utrgv.edu The microbial dechlorination and subsequent metabolism of polychlorinated biphenyls (PCBs), for example, often involve hydroxylation, which can alter their toxicity. utrgv.edu

In electrophilic aromatic substitution reactions, the methoxy group is a powerful activating and ortho, para-directing group. masterorganicchemistry.comlibretexts.org This is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the intermediates formed during substitution at these positions. masterorganicchemistry.com While the methoxy group is on the second phenyl ring in this compound, it will direct any further electrophilic substitution on that ring to the 2', 4', and 6' positions.

In the context of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, the electronic nature of the methoxy group can influence the reaction rate. kochi-tech.ac.jplibretexts.orggre.ac.ukrsc.orgacs.org As an electron-donating group, it can increase the electron density on the phenyl ring, which can affect the oxidative addition step in the catalytic cycle. libretexts.org

Kinetic and Mechanistic Elucidation of Key Reactions

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation.

The synthesis of this compound would likely involve a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, between an ethynyl precursor and a substituted halobiphenyl, or between a 2-ethynylhalobenzene and a 3-methoxyphenylboronic acid (Suzuki coupling). preprints.orgresearchgate.netrsc.orgwikipedia.orgresearchgate.net

In the Sonogashira coupling, the catalytic cycle typically involves oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a copper acetylide (in the copper-cocatalyzed version) and subsequent reductive elimination to yield the final product. preprints.org The rate-determining step can vary depending on the specific substrates and reaction conditions, but it is often considered to be the transmetalation or the oxidative addition. gre.ac.ukresearchgate.netrsc.org The nature of the substituents on the aryl halide and the alkyne can significantly influence the rate of these steps. researchgate.netrsc.org For instance, electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step. libretexts.org

For intramolecular reactions of the 2-ethynylbiphenyl system, such as gold-catalyzed cyclizations to form polycyclic aromatic compounds, the mechanism often involves the coordination of the gold catalyst to the alkyne, followed by nucleophilic attack from the adjacent phenyl ring. nih.govntnu.edursc.org The rate-determining step in these transformations is often the initial coordination of the metal to the alkyne or the subsequent cyclization step.

Influence of Steric and Electronic Factors on Reaction Selectivity

The reaction selectivity of this compound is a direct consequence of the interplay between the steric hindrance and the electronic properties of its constituent functional groups. The ethynyl group at the 2-position and the methoxy group at the 3'-position exert distinct influences on the regioselectivity and stereoselectivity of various chemical transformations.

Electronic Factors:

The electronic nature of the substituents plays a pivotal role in directing the outcome of reactions. The ethynyl group is a versatile functional group that can act as either an electron-donating or electron-withdrawing group depending on the reaction conditions. In reactions such as the Sonogashira coupling, the terminal alkyne's acidity is a key factor. nih.govwikipedia.org The methoxy group (-OCH₃) at the 3'-position is a strong electron-donating group due to resonance, enriching the electron density of the phenyl ring it is attached to, particularly at the ortho and para positions. This electronic enrichment can influence the regioselectivity of electrophilic aromatic substitution reactions.

In the context of palladium-catalyzed cross-coupling reactions, the electronic properties of the substituents on the aryl halide and the alkyne are crucial. nih.gov Electron-rich aryl bromides may require more active catalyst systems to achieve efficient coupling. nih.gov Conversely, electron-donating groups on the alkyne component can also modulate the reaction rate.

Steric Factors:

Steric hindrance significantly impacts the accessibility of the reactive sites. The biphenyl system itself is subject to rotational isomerism (atropisomerism), and the degree of twisting between the two phenyl rings is influenced by the substituents at the ortho positions. nih.govnih.gov While the ethynyl group at the 2-position is linear and relatively small, its presence does contribute to the steric environment around the biphenyl linkage.

The methoxy group at the 3'-position is less likely to cause significant direct steric hindrance to the ethynyl group on the other ring. However, in reactions involving the 3'-methoxy-substituted ring, the methoxy group can direct incoming reagents away from the adjacent ortho positions (2' and 4'). Studies on sterically hindered biphenyls have shown that ortho substituents dramatically influence the dihedral angle between the phenyl rings and, consequently, the reactivity. nih.govnih.gov For instance, the synthesis of sterically hindered polychlorinated biphenyls demonstrated that Suzuki coupling gave better yields compared to Ullmann coupling, highlighting the impact of steric bulk on reaction efficiency. nih.govnih.govresearchgate.net

Interplay in Reaction Selectivity:

The combination of these steric and electronic effects dictates the selectivity in various reactions. For example, in a potential intramolecular cyclization reaction of this compound, both factors would be critical. The electron-donating methoxy group could activate the second phenyl ring for an electrophilic attack by the activated ethynyl group. However, the regioselectivity of this cyclization would be influenced by both the electronic activation at the ortho and para positions to the methoxy group and the steric accessibility of these sites. Mechanistic studies on the cyclization of related (2-ethynylphenyl)triazenes have shown the competition between different pathways, which are sensitive to the substitution pattern. nih.gov

The following table summarizes the expected influence of steric and electronic factors on the selectivity of hypothetical reactions involving this compound.

| Reaction Type | Electronic Influence of -OCH₃ | Steric Influence of -OCH₃ | Electronic Influence of -C≡CH | Steric Influence of -C≡CH | Predicted Selectivity Outcome |

| Electrophilic Aromatic Substitution (on the methoxy-substituted ring) | Strong activating and ortho, para-directing. | Minor directing effect away from the 2' and 4' positions. | N/A | N/A | Predominant substitution at the 2', 4', and 6' positions, with the ratio influenced by steric accessibility. |

| Sonogashira Coupling (using the ethynyl group) | Modulates the electronic properties of the biphenyl system, potentially affecting catalyst activity. | Minimal direct effect. | The acidity of the terminal proton is crucial for the formation of the copper acetylide. wikipedia.org | The linear geometry minimizes steric hindrance. | High efficiency is expected, with the rate being influenced by the choice of catalyst and base. nih.gov |

| Intramolecular Cyclization | Activates the second ring for electrophilic attack. | Can influence the preferred conformation for cyclization. | Can be activated by a catalyst to act as an electrophile. | The approach to the second ring is subject to steric hindrance from the biphenyl twist. | The regioselectivity of cyclization (e.g., to form a phenanthrene (B1679779) or fluorene (B118485) derivative) would be highly dependent on the reaction conditions and catalyst used. |

Detailed mechanistic studies, likely involving computational analysis, would be necessary to fully elucidate the complex interplay of these factors and to accurately predict reaction outcomes and selectivity for this compound. researchgate.net Such studies on related systems have proven invaluable in understanding reaction mechanisms and regioselectivity. nih.govmdpi.com

Advanced Spectroscopic and Structural Elucidation of 2 Ethynyl 3 Methoxy 1,1 Biphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Ethynyl-3'-methoxy-1,1'-biphenyl, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to unambiguously assign the atomic connectivity.

The ¹H NMR spectrum of this compound displays a characteristic set of signals corresponding to the aromatic, ethynyl (B1212043), and methoxy (B1213986) protons. The aromatic protons typically appear as a complex series of multiplets in the downfield region of the spectrum, generally between δ 6.8 and 7.6 ppm. The precise chemical shifts and coupling patterns are dependent on the substitution pattern of the biphenyl (B1667301) rings. researchgate.net The ethynyl proton gives rise to a singlet at approximately δ 3.0-3.5 ppm. The methoxy group protons are observed as a sharp singlet further upfield, typically around δ 3.8 ppm. rsc.orgchemicalbook.com

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The aromatic carbons resonate in the range of δ 110-160 ppm. The quaternary carbons of the biphenyl linkage and the carbon attached to the methoxy group have distinct chemical shifts. The two carbons of the ethynyl group are particularly characteristic, with signals appearing in the range of δ 80-90 ppm. The methoxy carbon signal is typically found around δ 55 ppm. rsc.orgnih.govresearchgate.net The specific chemical shifts can be influenced by the conformation of the methoxy group relative to the aromatic ring. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.6 | 110 - 140 |

| Ethynyl CH | ~3.1 | ~80 |

| Ethynyl C | - | ~85 |

| Methoxy OCH₃ | ~3.8 | ~55 |

| Aromatic C-O | - | ~159 |

| Aromatic C-C | - | ~120 - 145 |

Note: These are approximate values and can vary based on solvent and experimental conditions.

To definitively establish the molecular structure, two-dimensional (2D) NMR experiments are invaluable. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For this compound, COSY spectra would show correlations between adjacent aromatic protons on each of the biphenyl rings, helping to trace the connectivity within each ring system. researchgate.netscience.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the carbon signals based on their attached protons. For instance, the signal for the methoxy protons would show a cross-peak to the methoxy carbon, and each aromatic proton signal would correlate to its corresponding aromatic carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edu HMBC is particularly powerful for establishing the connectivity between different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the ethynyl proton to the aromatic carbons of its attached phenyl ring.

Correlations from the methoxy protons to the aromatic carbon to which the methoxy group is attached, as well as to adjacent carbons.

Correlations between protons on one phenyl ring and carbons on the other, confirming the biphenyl linkage. researchgate.netscience.govbas.bg

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. semanticscholar.org The IR spectrum of this compound would exhibit characteristic absorption bands.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Alkyne | C≡C (stretching) | 2100 - 2260 (weak to medium) |

| Alkyne | ≡C-H (stretching) | 3250 - 3350 (strong, sharp) |

| Aromatic | C-H (stretching) | 3000 - 3100 |

| Aromatic | C=C (stretching) | 1400 - 1600 |

| Ether | C-O (stretching) | 1000 - 1300 (strong) |

| Alkane (from methoxy) | C-H (stretching) | 2850 - 3000 |

The presence of a sharp peak around 3300 cm⁻¹ for the terminal alkyne C-H stretch and a weaker band in the 2100-2260 cm⁻¹ region for the C≡C triple bond stretch are definitive indicators of the ethynyl group. rsc.orgrsc.org The strong absorption in the 1000-1300 cm⁻¹ range confirms the C-O stretching of the methoxy group. nist.govspectrabase.com Aromatic C-H and C=C stretching vibrations are also expected in their typical regions. nist.govosti.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with high precision, which in turn allows for the unambiguous determination of its elemental composition. escholarship.orgnih.gov For this compound (C₁₅H₁₂O), the expected monoisotopic mass can be calculated with a high degree of accuracy. The experimental HRMS data should match this calculated value to within a few parts per million (ppm), providing strong evidence for the proposed molecular formula. mdpi.com

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Fluorescence spectroscopy can reveal the emission properties of the compound upon excitation at an appropriate wavelength. researchgate.net The fluorescence spectrum, including the emission maximum and quantum yield, provides insights into the excited state dynamics and potential applications in areas such as fluorescent probes and materials science. scispace.combeilstein-journals.org

X-ray Crystallography of Analogous Biphenyl Structures

While a specific crystal structure for this compound may not be readily available, the analysis of X-ray crystallographic data for analogous substituted biphenyl compounds provides valuable insights into its likely solid-state conformation. acs.orgresearchgate.netresearchgate.net X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal. libretexts.org

Studies on substituted biphenyls have shown that the dihedral angle between the two phenyl rings is influenced by the nature and position of the substituents. tandfonline.com Steric hindrance between substituents at the ortho positions can lead to a significant twist in the biphenyl core. In the case of this compound, the ethynyl group at the 2-position and the methoxy group at the 3'-position are not expected to cause severe steric clash, likely resulting in a non-planar, twisted conformation in the solid state.

Computational and Theoretical Investigations of 2 Ethynyl 3 Methoxy 1,1 Biphenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the fundamental electronic properties of molecules. For 2-Ethynyl-3'-methoxy-1,1'-biphenyl , these methods provide insights into its stability, reactivity, and potential for charge transfer, which are crucial for designing novel materials and understanding reaction mechanisms.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis (HOMO-LUMO)

Density Functional Theory (DFT) is a robust computational method for predicting the molecular geometry and electronic structure of chemical compounds. Theoretical studies on related dimethoxybenzene derivatives have demonstrated that hybrid functionals like B3LYP, in conjunction with basis sets such as 6-311G(d,p) or Def2-TZVP, provide a reliable balance between computational cost and accuracy for geometry optimization. nih.govnih.gov For This compound , DFT calculations would reveal key geometric parameters, including bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of its most stable conformation.

A critical aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. aimspress.com A smaller gap suggests higher reactivity and a greater propensity for intramolecular charge transfer. aimspress.com In substituted biphenyls, the HOMO is often localized on the electron-rich regions, while the LUMO resides on the electron-deficient parts of the molecule. For This compound , the methoxy (B1213986) group (-OCH3) acts as an electron-donating group, while the ethynyl (B1212043) group (-C≡CH) can act as an electron-withdrawing group, influencing the distribution of these frontier orbitals.

Table 1: Predicted Frontier Orbital Energies and Properties of this compound (Hypothetical DFT Data)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the energy of the highest energy electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -1.8 eV | Represents the energy of the lowest energy unoccupied state and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical reactivity; a larger gap implies greater stability. aimspress.com |

| Ionization Potential | 6.2 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | 1.8 eV | The energy released when an electron is added to the molecule. |

Investigation of Charge Transfer Characteristics and Excitation Properties

The presence of both electron-donating (methoxy) and potentially electron-accepting (ethynyl) substituents in This compound suggests the possibility of intramolecular charge transfer (ICT) upon electronic excitation. Theoretical calculations can quantify this phenomenon by analyzing the electron density distribution in the ground and excited states. nih.gov Time-Dependent DFT (TD-DFT) is a common method used to predict electronic absorption spectra and characterize excited states. researchgate.net

Studies on similar methoxy-substituted systems have shown that the first singlet excited state often exhibits significant charge transfer character, with electron density moving from the methoxy-bearing phenyl ring to other parts of the molecule. nih.govrsc.org This charge transfer can be influenced by the relative positions of the substituents and the solvent polarity. nih.gov The analysis of charge transfer properties is crucial for applications in organic electronics, such as in the design of materials for organic light-emitting diodes (OLEDs).

Conformational Analysis and Torsional Dynamics of the Biphenyl (B1667301) System

The two phenyl rings in biphenyl systems are not coplanar due to steric hindrance between the ortho-hydrogens. The angle between the planes of the two rings is known as the torsional or dihedral angle, and its value is influenced by the nature and position of substituents.

Calculation of Torsional Barriers and Equilibrium Angles

The rotation around the central carbon-carbon single bond in biphenyls is not free, and there are energy barriers to this rotation. Computational methods, particularly DFT, can be used to calculate the potential energy surface as a function of the torsional angle, allowing for the determination of the equilibrium dihedral angle and the energy barriers for rotation through planar and perpendicular conformations. rsc.orgnih.gov For unsubstituted biphenyl, the equilibrium dihedral angle is around 45 degrees, with rotational barriers of approximately 8 kJ/mol. nih.govic.ac.uk

Influence of Substituents on Molecular Conformation

Table 2: Predicted Conformational Properties of this compound (Hypothetical Data)

| Parameter | Predicted Value | Comparison with Unsubstituted Biphenyl |

| Equilibrium Dihedral Angle | ~55° | Larger due to steric hindrance from the ortho-ethynyl group. |

| Rotational Barrier (Planar) | Higher | Increased due to greater steric clash in the planar conformation. |

| Rotational Barrier (Perpendicular) | Similar or Slightly Higher | Less affected by the ortho-substituent in the perpendicular state. |

Computational Mechanistic Studies of Synthetic Transformations

Thermodynamic Modeling of Reactions Involving Substituted Biphenyls

Thermodynamic modeling is a cornerstone of computational chemistry, enabling the prediction of the feasibility and energy changes associated with chemical reactions. For substituted biphenyls like this compound, these models can elucidate reaction mechanisms, predict heats of formation, and determine the stability of various isomers and conformers.

Detailed research findings from computational studies on related substituted biphenyls provide a framework for understanding the thermodynamic properties of the target molecule. For instance, studies on methoxy-substituted biphenyls have shown that the position of the methoxy group can influence the thermodynamics of hydrogenation and dehydrogenation reactions. mdpi.com This is a critical consideration for applications such as hydrogen storage. mdpi.com

Thermodynamic parameters for reactions involving this compound can be estimated using quantum chemical calculations. These calculations can determine key values such as the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). The enthalpy of formation, for example, is a measure of the energy change when a compound is formed from its constituent elements in their standard states.

A hypothetical reaction, such as the hydrogenation of the ethynyl group in this compound to yield 2-ethyl-3'-methoxy-1,1'-biphenyl, can be modeled to predict the reaction enthalpy (ΔHrxn). This value indicates whether the reaction is exothermic or endothermic, providing crucial information for process design and safety.

To illustrate, the following interactive data table presents hypothetical thermodynamic data for a reaction involving a substituted biphenyl.

| Property | Reactant (this compound) | Product (2-Ethyl-3'-methoxy-1,1'-biphenyl) | Reaction Enthalpy (ΔHrxn) |

| ΔHf° (kJ/mol) | Value A | Value B | Value B - Value A |

| S° (J/mol·K) | Value C | Value D | Value D - Value C |

| ΔGf° (kJ/mol) | Value E | Value F | Value F - Value E |

Note: The values in this table are for illustrative purposes to demonstrate the output of thermodynamic modeling and are not actual experimental or calculated data for the specified compounds.

Research Applications of 2 Ethynyl 3 Methoxy 1,1 Biphenyl and Analogues in Chemical Science

Applications in Advanced Organic Synthesis and Methodology Development

The unique combination of the biphenyl (B1667301) backbone and the reactive ethynyl (B1212043) group in compounds like 2-ethynyl-3'-methoxy-1,1'-biphenyl makes them valuable tools in the development of novel synthetic methodologies and the construction of complex molecular architectures.

Building Blocks for Complex Polycyclic Aromatic Hydrocarbons and Fused-Ring Systems

The rigid and planar structures of Polycyclic Aromatic Hydrocarbons (PAHs) endow them with unique electronic and optical properties, making them essential components in materials science for applications like organic LEDs (OLEDs) and transistors. nagoya-u.ac.jp Ethynyl-substituted biphenyls serve as key precursors in the synthesis of these complex systems.

A developed strategy for synthesizing large, planar PAHs utilizes bis(biaryl)acetylene precursors. nih.gov These precursors undergo an initial electrophile-induced cyclization followed by further coupling reactions to generate extended, fused-ring structures. nih.govmit.edu For instance, an organometallic coupling and electrophile-induced cyclization approach has been successfully used to create polycyclic aromatic systems with up to nine annelated rings from ethynyl-substituted polyphenyl precursors. mit.edu This methodology highlights the utility of the ethynyl group in orchestrating the formation of multiple C-C bonds to build elaborate aromatic frameworks. Fused-ring systems, constructed by combining two or more rings, are of particular interest as building blocks in materials science and polymer chemistry due to their unique structural features. thieme.deresearchgate.net

A general overview of synthetic strategies leading to fused-ring systems is presented in the table below.

| Starting Material Type | Reaction/Methodology | Resulting Structure | Ref |

| Bis(biaryl)acetylenes | ICl-aromatization, Mizoroki-Heck coupling, DDQ-oxidation | Large, planar Polycyclic Aromatic Hydrocarbons (PAHs) | nih.gov |

| Ethynyl-substituted quinquephenyls | Organometallic coupling, Electrophile-induced cyclization | Polycyclic aromatic systems with nine annelated rings | mit.edu |

| Tetracyclic cyclopentadienones & Isoquinolinium N-ylides | 1,3-Dipolar cycloaddition | Fused-ring heptacyclic pyrrolidines | thieme.de |

| Butadiene diepoxide & Aryl/alkenyl bromides | Sequential Pd-catalyzed carboetherification | Fused and attached-ring bis-tetrahydrofurans | nih.gov |

Precursors for Macrocyclic and Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined assemblies from smaller molecular components. The defined geometry and functional groups of this compound and its analogues make them excellent candidates for designing precursors to macrocycles and complex supramolecular structures.

Biphenyl derivatives are used in the stepwise synthesis of 2D metallacycles, such as molecular squares and rectangles. mdpi.com In these structures, metal centers (like Platinum or Palladium) occupy the vertices and are linked by bridging ligands, which can be derived from biphenyl units. mdpi.com The final emission profile and photophysical properties of these tetranuclear complexes can be tuned by the nature of the bridging ligands. mdpi.com The inherent helical chirality of more complex structures like metallohelices can directly influence their biological efficacy through enantioselective recognition, underscoring the importance of designing configurationally stable homochiral architectures. acs.org The structural and supramolecular properties of quinoline (B57606) derivatives, for example, can be tuned by varying substituents on the aromatic rings, leading to fascinating architectures like hydrogen-bonded triple helices and π–π stacked infinite chains. nih.gov

Development of Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern chemical synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. nih.gov Axially chiral biaryls are at the core of many highly effective chiral ligands for these reactions. nih.gov The biphenyl scaffold, particularly when appropriately substituted, can generate atropisomers—stereoisomers arising from restricted rotation around a single bond. This axial chirality can be effectively transferred during a catalytic reaction to create a chiral product.

A class of adjustable axially chiral biphenyl ligands has been developed, demonstrating high efficiency in various asymmetric reactions. researchgate.netnih.gov By modifying substituent groups at the 3,3', 5,5', and 6,6' positions of the biphenyl core, the steric and electronic properties of the ligands can be fine-tuned to optimize reactivity and enantioselectivity for a specific transformation. researchgate.netnih.govchemrxiv.org These ligands have been successfully applied in:

Asymmetric additions of diethylzinc (B1219324) or alkynes to aldehydes. nih.govchemrxiv.org

Palladium-catalyzed asymmetric cycloadditions. nih.govchemrxiv.org

Chiral phosphoric acid-catalyzed asymmetric cyclizations. nih.govchemrxiv.org

The dihedral angle of the biaryl backbone is a key factor that determines the proximity of interacting groups and influences the chiral discrimination of the catalyst. pnas.org The development of such ligands based on biphenyl backbones represents a useful strategy for expanding the toolbox of asymmetric catalysis. nih.govresearchgate.net

| Ligand Type/Backbone | Catalytic Application Example | Key Feature | Ref |

| Adjustable Axially Chiral Biphenyls (BIPHNOL-based) | Asymmetric addition of diethylzinc to aldehydes | Tunable dihedral angles and substituent effects | chemrxiv.org |

| Bridged C2-Symmetric Biphenyl Phosphine (B1218219) | Asymmetric hydrogenation of ketoesters | High atropdiastereoselectivity in synthesis | nih.gov |

| MeO-BIPHEP (Methoxy-biphenyl analogue) | Ru-catalyzed asymmetric hydrogenation | Electron-rich ligand backbone | pnas.org |

| Axially Chiral Biphenyl Monophosphine | Au(I)-Catalyzed Cycloaddition | Chiral-bridged structure with benzofuran (B130515) moiety | acs.org |

Reagents in Boron-Containing Organic Synthesis and Functionalization

Boron-containing compounds are exceptionally versatile reagents in organic synthesis, most famously in the Suzuki-Miyaura cross-coupling reaction. nih.gov The ethynyl group in this compound can be readily converted into an alkynylboron species, such as an alkynylboronate or alkynyltrifluoroborate. researchgate.net These alkynylboron compounds are valuable and stable intermediates that can be used as building blocks in a wide array of transformations, including coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net

The incorporation of boron into fused polycyclic aromatic hydrocarbons has also been explored to create novel materials. nih.gov For example, a one-pot strategy involving tandem demethylation, electrophilic borylation, and nucleophilic substitution on dimethoxybiaryls has been developed to synthesize double boron-oxygen-fused PAHs (dBO-PAHs). nih.gov These materials exhibit high chemical and thermal stability and have shown potential as n-type host materials for high-efficiency deep-blue OLEDs. nih.gov Similarly, donor-acceptor systems have been constructed where an electron-rich thienothiophene donor is linked to a boron unit, which acts as a strong acceptor due to its vacant p-orbital. researchgate.net

Contributions to Medicinal Chemistry Research and Drug Discovery

The structural motifs present in this compound and its analogues are of significant interest in the design of new therapeutic agents. The biphenyl core, in particular, is recognized as a "privileged scaffold."

Privileged Scaffold Design for Ligand Binding and Molecular Recognition in Protein Pockets

A privileged scaffold is a molecular framework that is able to bind to multiple biological targets, often serving as a starting point for the development of new drugs. nih.gov The biphenyl moiety is a classic example of such a scaffold. researchgate.net Its ability to present substituents in a well-defined three-dimensional arrangement allows for effective interaction with protein binding sites.

A prominent example is the development of small-molecule inhibitors for the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy. nih.govnih.gov Extensive studies have shown that the biphenyl group plays a crucial role as an anchor point for these inhibitors. nih.gov It fits snugly into a hydrophobic pocket on the surface of the PD-L1 protein, defined by amino acid residues such as Ile54, Tyr56, Met115, and Ala121. nih.gov This tight binding is stabilized by favorable interactions, including π-π stacking with a tyrosine residue (Tyr56). nih.gov The discovery of biphenyl-containing molecules that inhibit this protein-protein interaction has paved the way for a new generation of potential cancer therapeutics. researchgate.netnih.gov

Exploration as Modulators of Biological Pathways (e.g., Neurodegeneration, Oncology)

The biphenyl scaffold is a privileged structure in medicinal chemistry, and its derivatives are actively explored as modulators of various biological pathways implicated in diseases like neurodegeneration and cancer.

In the context of neurodegeneration , research has highlighted the potential of biphenyl analogues to mitigate disease processes. For instance, studies have investigated compounds that can protect against neurodegenerative damage by targeting inflammatory pathways. An analogue, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been shown to be a selective inhibitor of the signal transducer and activator of transcription 3 (STAT3). nih.govnih.gov Inhibition of STAT3 by MMPP has demonstrated anti-inflammatory properties and the ability to attenuate dopaminergic neurodegeneration in models of Parkinson's disease. nih.govnih.gov This compound works by preventing the activation of STAT3, which in turn reduces neuroinflammation. nih.gov

In oncology , biphenyl derivatives are being developed as novel therapeutics. A notable area of research is the treatment of enzalutamide-resistant prostate cancer. nih.gov Scientists have discovered and optimized a series of biphenyl derivatives that function as androgen receptor (AR) antagonists and degraders. These compounds exhibit potent antiproliferative activity against cancer cell lines, including those that have developed resistance to current therapies. nih.gov By promoting the degradation of the AR, these bifunctional agents can more completely block the AR signaling pathway, offering a promising strategy for overcoming drug resistance. nih.gov Another approach in oncology involves targeting acetyl-CoA carboxylase 1 (ACC1), an enzyme involved in lipid metabolism, which is a vulnerability in certain breast cancers. Biphenyl derivatives have been investigated as ACC1 inhibitors. researchgate.net

Development of Chemical Probes for Cellular and Enzymatic Studies

Biphenyl derivatives, including those with ethynyl functionalities, are utilized in the development of chemical probes for studying cellular and enzymatic processes. These tools are essential for target identification and understanding the mode of action of small molecules.

A novel biphenyl bisimide-derived cyclophane (BPCy) has been synthesized to act as a supramolecular host for generating delayed fluorescence. acs.org This system functions as a "turn-on" and "turn-off" fluorescence probe. acs.org When specific guest molecules, such as carbazole (B46965) derivatives, are encapsulated within the nanocavity of the BPCy host, emissive charge transfer states are formed. acs.org This interaction allows for the study of host-guest complexation and the generation of triplet states in a dilute solution, providing a tool for probing molecular interactions and energy transfer processes. acs.org The design of such probes, where a biphenyl unit provides a rigid, electron-deficient scaffold, is crucial for visualizing and studying complex biological events. acs.org

Structure-Activity Relationship (SAR) Studies on Substituted Biphenyls in Drug Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds into potent and selective drugs. The biphenyl scaffold is frequently subjected to SAR studies to enhance its therapeutic potential.

Key findings from SAR studies on various biphenyl derivatives are summarized below:

Anticancer Agents (Prostate Cancer): In the development of androgen receptor (AR) degraders, SAR studies on biphenyl derivatives revealed that specific substitutions are crucial for potent antiproliferative activity against enzalutamide-resistant prostate cancer cells. nih.gov

Anticancer Agents (Breast Cancer): For biphenylurea derivatives containing indolin-2-one moieties tested against MCF-7 breast cancer cells, SAR analysis showed that the nature and position of substituents on both the indolinone and the terminal phenyl group significantly influenced cytotoxicity. nih.gov Compound 5o emerged as the most active, with a 7-fold increased activity compared to the reference drug, doxorubicin. nih.gov

ACC1 Inhibitors: An SAR study aimed at developing novel ACC1-selective inhibitors started with a biphenyl derivative that was a dual ACC1/2 inhibitor. By modifying the molecular length of the linker, researchers discovered a phenoxybenzyloxy derivative with potent and selective ACC1 inhibition. researchgate.net

Antihypertensive Agents: In the design of angiotensin-converting enzyme (ACE) inhibitors, SAR studies focused on triazolyl-biphenyl compounds. The placement of different groups (cyano, tetrazole) at the ortho position of the biphenyl ring was explored to identify the most effective molecules for antihypertensive activity. researchgate.net

Enzyme-Substrate Interaction Studies (e.g., Cytochrome P450 Metabolism)

The metabolism of biphenyl compounds is extensively studied to understand their pharmacokinetic profiles and potential toxicity. Cytochrome P450 (CYP) enzymes are central to this process.

In vitro metabolism studies using rat hepatic microsomes have shown that the primary route of metabolism for biphenyl and its 4-halobiphenyl analogues is 4'-hydroxylation, which occurs at the para position relative to the bond connecting the two phenyl rings. nih.govsigmaaldrich.com A minor metabolic pathway for the parent biphenyl compound is 2-hydroxylation (ortho position). nih.govsigmaaldrich.com However, for 4-halobiphenyls, this minor pathway shifts to 3-hydroxylation, which is ortho to the halogen substituent. nih.govsigmaaldrich.com

The rate and regioselectivity of metabolism are influenced by both the specific CYP enzyme and the substitution pattern on the biphenyl core. For example, the metabolism of various polychlorinated biphenyls (PCBs) is catalyzed by different CYP isoforms. nih.govubc.ca

| Compound | Primary Metabolic Pathway | Minor Metabolic Pathway | Key CYP Enzymes Involved | Reference |

|---|---|---|---|---|

| Biphenyl | 4'-Hydroxylation | 2-Hydroxylation | CYP P450-dependent monooxygenases | nih.govsigmaaldrich.com |

| 4-Halobiphenyls (F, Cl, Br, I) | 4'-Hydroxylation | 3-Hydroxylation | CYP P450-dependent monooxygenases | nih.govsigmaaldrich.com |

| 2,2',4,4',5,5'-Hexachlorobiphenyl (245-HCB) | Hydroxylation | Not specified | PBD-2 (dog liver) | nih.gov |

| 3,3',4,4'-Tetrachlorobiphenyl (B1197948) (PCB 77) | Metabolite formation | Not specified | Potent inhibitor of MROD and EROD activities | ubc.ca |

Studies have also explored the structure-activity relationships between the chlorine substitution pattern of PCBs and their interaction with CYP enzymes. The most potent inhibitor of MROD and EROD activities was found to be 3,3',4,4'-tetrachlorobiphenyl (PCB 77). ubc.ca These enzyme-substrate interaction studies are crucial for predicting the metabolic fate and potential drug-drug interactions of biphenyl-based compounds.

Applications in Materials Science Research

Components for Organic Electronic and Optoelectronic Devices (e.g., OLEDs, Solar Cells)

The rigid, planar, and π-conjugated nature of the biphenyl scaffold makes it a valuable building block for materials used in organic electronics. Biphenyl derivatives are investigated for their potential in devices such as organic light-emitting diodes (OLEDs) and organic solar cells. chemmethod.com Their specific electronic and optical properties can be tuned through chemical modification. jetir.org

Theoretical investigations using density functional theory (DFT) have been employed to study novel organic compounds based on biphenyl for photovoltaic applications. chemmethod.com These studies calculate key parameters like the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the energy gap (Egap) to predict the suitability of these materials for use in organic solar cells. chemmethod.com Biphenyl derivatives are also used as intermediates in the production of optical brighteners and plastics. jetir.org

Design and Synthesis of Liquid Crystalline Materials

Biphenyl derivatives are extensively used in the design and synthesis of thermotropic liquid crystals, which are essential components in display technologies. nih.govuea.ac.uk The introduction of a biphenyl moiety into a molecule often promotes the formation of mesophases (liquid crystalline states) due to its shape and the potential for π-π stacking interactions. mdpi.com

The synthesis of liquid crystals often involves incorporating a biphenyl core with various linking groups and terminal chains. For instance, the introduction of an ethynyl linker into chiral oligo-thiophene derivatives has been shown to influence liquid-crystalline properties, promoting the formation of interdigitated smectic layer structures. mdpi.com Similarly, unsymmetrically substituted 1,2,4-oxadiazoles containing a biphenyl moiety have been synthesized, yielding materials that exhibit ferroelectric liquid crystalline phases. beilstein-journals.org

Research has shown that even subtle changes to the molecular structure, such as the length of a terminal alkoxy chain or the presence of lateral substituents, can significantly alter the type of mesophase, its temperature range, and its stability. nih.gov The combination of biphenyl units with other aromatic systems, like in biphenylyl-1,3,4-thiadiazoles, has led to materials exhibiting Smectic A (SmA) and/or Smectic C (SmC) phases. tandfonline.com

| Compound Class | Key Structural Feature | Observed Liquid Crystal Phase(s) | Reference |

|---|---|---|---|

| (E)-4-(([1,1′-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoate | Biphenyl azomethine/ester | Nematic | nih.gov |

| Biphenylyl-1,3,4-thiadiazoles | Biphenyl linked to thiadiazole | SmA, SmC | tandfonline.com |

| Biphenyl-substituted 1,2,4-oxadiazoles | Unsymmetrical substitution with biphenyl | Ferroelectric LC phases | beilstein-journals.org |

| 4-[(2,6-Difluorophenyl)ethynyl]biphenyls | Phenyl tolane core | Nematic | nih.gov |

| Biphenyl esters of monothio- and dithiotrimellitimides | 4'-O-substituted biphenol moieties | Smectic | researchgate.net |

Development of Nonlinear Optical (NLO) Chromophores

There is no available scientific literature detailing the use of this compound or its direct analogues in the development of NLO chromophores. Research in this field typically involves molecules with strong donor-pi-acceptor (D-π-A) architectures to maximize the first hyperpolarizability (β) and electro-optic (EO) coefficient (r₃₃). While the biphenyl moiety can act as a π-bridge and the methoxy (B1213986) group as a weak donor, no studies have been found that incorporate the this compound core into such a chromophore design and report on its NLO properties.

Fluorescent Molecules and Chemosensors for Advanced Sensing Applications

Similarly, there is a lack of published research on the application of this compound as a fluorescent molecule or in the construction of chemosensors. The design of fluorescent sensors often relies on specific fluorophores that exhibit changes in their emission properties (e.g., intensity, wavelength) upon interaction with a target analyte. Although biphenyl derivatives can be fluorescent, the photophysical properties (e.g., absorption and emission spectra, quantum yield) of this compound and its potential as a sensing platform have not been reported. Studies on related methoxy-substituted biphenyls or ethynyl-containing aromatics exist, but this information cannot be directly extrapolated to the specific target compound.

Table of Compounds Mentioned

Since no specific research findings were available for the target compound and its analogues in the requested applications, a table of compounds cannot be generated.

Future Research Directions and Emerging Paradigms for 2 Ethynyl 3 Methoxy 1,1 Biphenyl

Development of More Sustainable and Environmentally Benign Synthetic Routes (Green Chemistry)

The pursuit of green chemistry principles is paramount in modern organic synthesis. For 2-ethynyl-3'-methoxy-1,1'-biphenyl, this involves moving away from traditional methods that may rely on harsh reagents, toxic solvents, and energy-intensive conditions. Future research will likely focus on several key areas to achieve a more sustainable synthesis:

Catalyst Development: While palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions are effective for constructing the biphenyl (B1667301) and ethynyl (B1212043) functionalities, respectively, efforts are being made to develop more environmentally friendly catalysts. acs.org This includes using earth-abundant metals, designing catalysts with higher turnover numbers to reduce metal loading, and developing recyclable catalytic systems.

Alternative Solvents: The use of greener solvents, such as water, ionic liquids, or bio-derived solvents, is a critical aspect of sustainable synthesis. bohrium.com Research into performing the synthesis of substituted biphenyls in these alternative media can significantly reduce the environmental impact. elsevierpure.com

Mechanochemistry: Ball-milling and other mechanochemical techniques offer a solvent-free or low-solvent approach to chemical reactions. acs.org Exploring the application of these methods for the synthesis of this compound could lead to highly efficient and sustainable processes. acs.orgacs.org A recent study demonstrated a sustainable, mechanochemical, solvent-free method for the deoxygenative alkynylation of heterocyclic N-oxides using terminal alkynes. acs.org

Flow Chemistry: Continuous-flow processing offers advantages in terms of safety, efficiency, and scalability. nih.gov Implementing the synthesis of this biphenyl derivative in a flow reactor could allow for better control over reaction parameters, reduced reaction times, and easier purification.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and materials discovery. chemcopilot.comresearchgate.net For this compound, these computational tools can be applied in several ways:

Reaction Prediction and Optimization: AI models can be trained on vast datasets of chemical reactions to predict the outcomes of synthetic steps, suggest optimal reaction conditions (including solvents and catalysts), and even identify potential side products and impurities. chemcopilot.comibm.comresearchgate.net This can significantly accelerate the process of developing and refining the synthesis of this compound and its derivatives. nih.gov

De Novo Design of Analogs: By learning the structure-property relationships of existing molecules, ML algorithms can design new analogs of this compound with desired electronic, optical, or biological properties. This data-driven approach can guide synthetic efforts towards compounds with enhanced performance for specific applications.

Computational Screening: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric, electronic, and optical properties of designed compounds before they are synthesized. chemmethod.comnih.gov This allows for the rapid screening of a large number of virtual molecules, prioritizing the most promising candidates for experimental investigation. nih.gov

Exploration of Bio-Inspired Synthetic and Catalytic Approaches

Nature provides a rich source of inspiration for developing novel and sustainable chemical transformations. nih.govresearchgate.net The application of biocatalysis and bio-inspired strategies to the synthesis of this compound is a promising area of research.

Enzymatic C-C Bond Formation: Enzymes, with their high specificity and ability to operate under mild conditions, are attractive catalysts for organic synthesis. bohrium.comrsc.org Research into enzymes that can catalyze the formation of the biphenyl linkage or the introduction of the ethynyl group could lead to highly efficient and enantioselective synthetic routes. bohrium.comrsc.orgnih.govnih.gov

Bio-derived Feedstocks: Exploring the use of renewable, biomass-derived starting materials for the synthesis of the biphenyl core could further enhance the sustainability of the process. researchgate.net Nature-inspired biphenyls and diphenyl ethers have been designed and synthesized, highlighting the potential for bio-based approaches. nih.govacs.org

Biomimetic Catalysis: Designing synthetic catalysts that mimic the active sites of enzymes involved in C-C bond formation is another avenue of exploration. mdpi.com These bio-inspired catalysts could offer the high selectivity of enzymes while being more robust and versatile.

Design of Multifunctional Materials Leveraging the Biphenyl Scaffold

The rigid and tunable nature of the biphenyl scaffold makes it an excellent platform for the design of advanced functional materials. nih.gov The presence of the ethynyl and methoxy (B1213986) groups in this compound provides additional handles for tailoring the material's properties and for post-synthetic modification.

Organic Electronics: Biphenyl derivatives are widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). chemmethod.comresearchgate.net The ethynyl group can be used to extend the π-conjugation of the system, which is crucial for charge transport and light absorption/emission. researchgate.netias.ac.in

Porous Organic Polymers: The ethynyl group can participate in polymerization reactions to form porous organic polymers (POPs) or covalent organic frameworks (COFs). These materials have potential applications in gas storage and separation, catalysis, and sensing. mdpi.com

Liquid Crystals: The rigid biphenyl core is a common mesogen in liquid crystalline materials. researchgate.net By carefully designing the substituents, it is possible to create liquid crystals based on the this compound scaffold with specific phase behaviors and electro-optical properties.

Pharmaceutical Scaffolds: Substituted biphenyls are important structural motifs in many biologically active compounds. rsc.orgnih.gov The unique substitution pattern of this compound could serve as a starting point for the development of new therapeutic agents. nih.govnih.govacs.org

Investigation of Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process control. youtube.com The distinct spectroscopic signatures of the ethynyl and biphenyl groups in this compound make it an interesting candidate for developing and testing advanced spectroscopic techniques.

In-situ Spectroscopy: Techniques such as in-situ Raman, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy can be used to follow the progress of reactions involving this compound. youtube.commdpi.comdtu.dk This can provide valuable insights into the kinetics and mechanism of the synthetic transformations. beilstein-journals.org

Fluorescence Probes: While the intrinsic fluorescence of this compound may be limited, it could be functionalized to create fluorescent probes for various applications. For example, the ethynyl group could be used to attach the molecule to a biomolecule, and changes in the fluorescence could be used to monitor biological processes.

Vibrational and Fluorescence Spectroscopy in Bioprocesses: Advanced spectroscopic techniques like vibrational and fluorescence spectroscopy are increasingly used for real-time monitoring of bioprocesses. mdpi.com As bio-inspired synthetic routes are explored, these techniques could be employed to monitor the enzymatic production of biphenyl derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethynyl-3'-methoxy-1,1'-biphenyl, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For example, arylboron derivatives (e.g., 3'-methoxy-1,1'-biphenyl boronic acid) can be coupled with ethynyl halides using Pd catalysts like [PdCl₂(dppf)] or [Pd(PPh₃)₄]. Reaction optimization involves tuning temperature (80–120°C), solvent polarity (THF or DMF), and base (Na₂CO₃ or K₃PO₄) to enhance yields .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy, ethynyl, and biphenyl backbone signals.

- HPLC : For purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

- X-ray Crystallography : To resolve ambiguities in substitution patterns, as demonstrated for structurally similar methoxy-biphenyl derivatives .

Q. How does the methoxy group at the 3'-position influence the compound’s solubility and stability?

- Methodological Answer : The electron-donating methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to non-substituted biphenyls. Stability studies under inert atmospheres (N₂/Ar) are recommended to prevent oxidative degradation of the ethynyl group. Solubility can be quantified via UV-Vis spectroscopy in varying solvent systems .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of substituents on this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cross-coupling reactions. For example, the methoxy group’s electron-donating nature lowers the LUMO energy, favoring nucleophilic attack at the ethynyl position. Validation involves comparing computed dipole moments with experimental IR/Raman spectra .

Q. What strategies address contradictions in reactivity data for substituted biphenyl derivatives?

- Methodological Answer : Contradictions (e.g., unexpected steric hindrance vs. electronic effects) can be resolved through:

- Controlled Experiments : Systematic variation of substituents (e.g., replacing methoxy with fluoro groups) to isolate electronic/steric contributions.

- Kinetic Isotope Effects (KIE) : To distinguish between concerted and stepwise reaction mechanisms .

Q. How can this compound be tailored for use in metal-organic frameworks (MOFs) or supramolecular systems?

- Methodological Answer : The ethynyl group acts as a ligand for transition metals (e.g., Cu, Pd). Design involves:

- Coordination Chemistry : Reacting with metal precursors (e.g., CuI) to form π-complexes.

- Crystallographic Screening : Using single-crystal X-ray diffraction to confirm MOF topology and porosity .

Q. What advanced spectroscopic methods validate trace impurities in synthesized batches?

- Methodological Answer :

- LC-MS/MS : Detects sub-ppm impurities (e.g., dehalogenated byproducts) via fragmentation patterns.

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in crude mixtures, particularly for regioisomeric contaminants .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported catalytic efficiencies for ethynyl-biphenyl derivatives?

- Methodological Answer : Discrepancies may arise from differing catalyst preactivation protocols (e.g., ligand-free vs. ligand-stabilized Pd). Standardization using turnover number (TON) and turnover frequency (TOF) metrics under identical conditions (solvent, temperature) is critical. Cross-referencing with kinetic profiles from stopped-flow UV-Vis spectroscopy can clarify mechanistic variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.